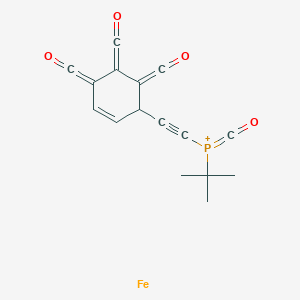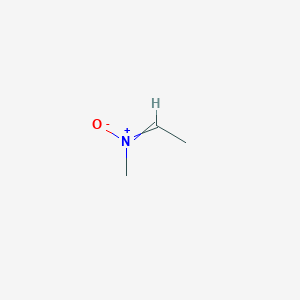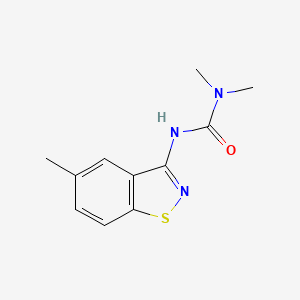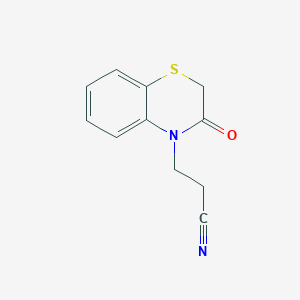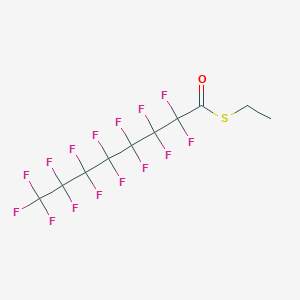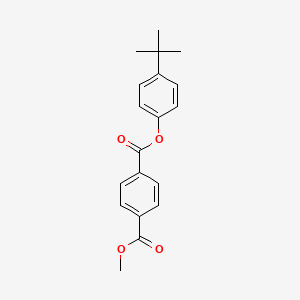
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzene ring substituted with two carboxylate groups. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate typically involves the esterification of 4-tert-butylphenol with methyl benzene-1,4-dicarboxylate. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of sigma complexes, which subsequently undergo further transformations to yield substituted products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate.
4-tert-Butylbenzoic acid: Shares the tert-butyl group and aromatic ring but differs in functional groups.
4-tert-Butylbenzaldehyde: Contains a tert-butyl group and an aldehyde functional group on the aromatic ring.
Uniqueness
This compound is unique due to its combination of ester functional groups and the tert-butyl-substituted aromatic ring. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
106598-65-6 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-O-(4-tert-butylphenyl) 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)15-9-11-16(12-10-15)23-18(21)14-7-5-13(6-8-14)17(20)22-4/h5-12H,1-4H3 |
InChI-Schlüssel |
WAMUVROGCNETSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
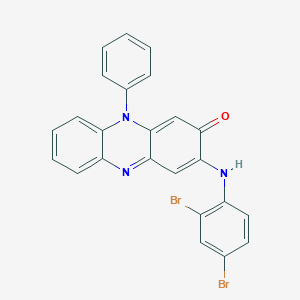
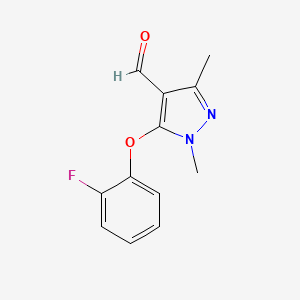
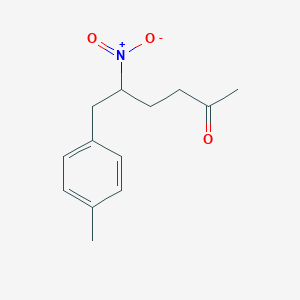
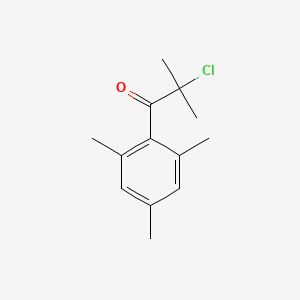
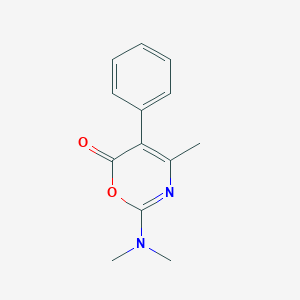

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
